
Sodium;phosphoric acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;phosphoric acid;chloride is a compound that involves the interaction of sodium, phosphoric acid, and chloride ions Each of these components has unique properties and applicationsPhosphoric acid is a colorless, odorless inorganic acid used in various industrial applications, including fertilizers, detergents, and food additives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;phosphoric acid;chloride typically involves a double displacement reaction between phosphoric acid (H₃PO₄) and sodium chloride (NaCl). The reaction can be represented as follows: [ \text{H₃PO₄} + 3\text{NaCl} \rightarrow \text{Na₃PO₄} + 3\text{HCl} ] This reaction occurs under standard conditions and results in the formation of sodium phosphate (Na₃PO₄) and hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production of sodium phosphate involves the reaction of phosphoric acid with sodium chloride in large reactors. The process is carefully controlled to ensure the complete conversion of reactants to products. The resulting sodium phosphate is then purified and dried for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;phosphoric acid;chloride undergoes several types of chemical reactions, including:
Double Displacement Reactions: As mentioned, the reaction between phosphoric acid and sodium chloride is a double displacement reaction.
Neutralization Reactions: Sodium phosphate can react with acids to form corresponding salts and water.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids like hydrochloric acid and bases like sodium hydroxide. These reactions typically occur under standard laboratory conditions .
Major Products Formed
The major products formed from reactions involving this compound include sodium phosphate, hydrochloric acid, and water .
Scientific Research Applications
Sodium;phosphoric acid;chloride has numerous scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a buffer solution component.
Biology: Employed in biological research for cell culture and molecular biology experiments.
Medicine: Utilized in pharmaceuticals for its buffering properties and as an electrolyte in medical treatments.
Industry: Applied in the production of detergents, food additives, and fertilizers.
Mechanism of Action
The mechanism of action of sodium;phosphoric acid;chloride involves the interaction of its ions with various molecular targets. Sodium ions play a crucial role in maintaining cellular osmotic balance and nerve function. Phosphoric acid ions participate in energy transfer processes, while chloride ions help maintain acid-base balance in the body .
Comparison with Similar Compounds
Similar Compounds
Sodium phosphate: Similar in composition but lacks chloride ions.
Sodium chloride: Common table salt, lacks phosphoric acid.
Phosphoric acid: Used in various industrial applications but does not contain sodium or chloride ions.
Uniqueness
Sodium;phosphoric acid;chloride is unique due to its combination of sodium, phosphoric acid, and chloride ions, which confer distinct properties and applications compared to its individual components .
Properties
CAS No. |
144388-87-4 |
|---|---|
Molecular Formula |
ClH3NaO4P |
Molecular Weight |
156.44 g/mol |
IUPAC Name |
sodium;phosphoric acid;chloride |
InChI |
InChI=1S/ClH.Na.H3O4P/c;;1-5(2,3)4/h1H;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI Key |
IBUIVNCCBFLEJL-UHFFFAOYSA-M |
Canonical SMILES |
OP(=O)(O)O.[Na+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


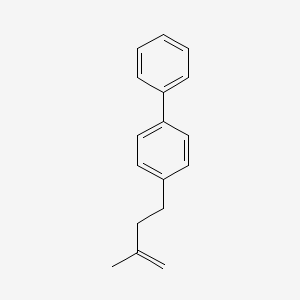
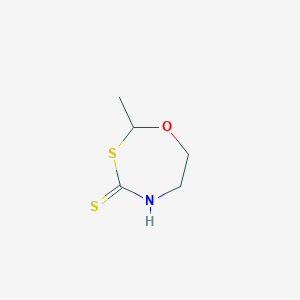

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
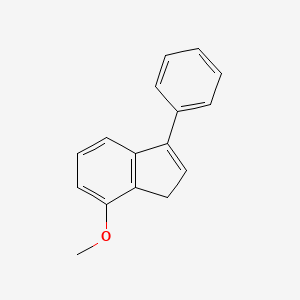
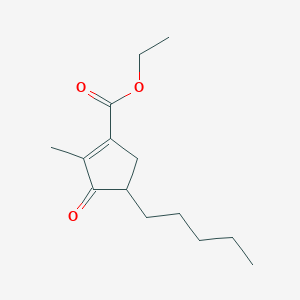
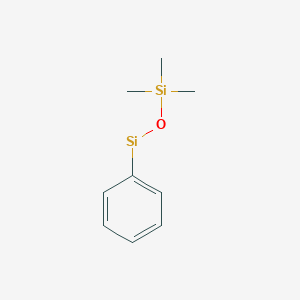
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
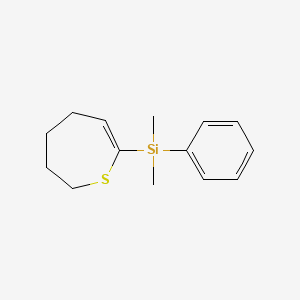
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
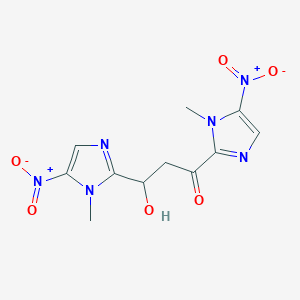
![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
